3-Phenacylidene-2,3-dihydro-4h-1,4-benzothiazin-2-one
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Overview
Description
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one typically involves the cyclization of N-aryl-C-phenyl imines with thiosalicylic acid. This reaction is often promoted by T3P (propylphosphonic anhydride) at room temperature, providing a straightforward and efficient method to access this compound . Another method involves the reaction of 1,6-diphenyl-3,4-dihydroxy-2,4-hexadiene-1,6-dione with o-aminothiophenol in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of T3P-mediated cyclization and the reaction with o-aminothiophenol are both viable for large-scale production due to their efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π–π interactions with biological targets, which may contribute to its biological activities . Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-3-one: This regioisomer has a similar structure but differs in the position of the phenacylidene group.
4H-3,1-Benzothiazin-4-ones: These compounds share the benzothiazine core but have different substituents at various positions.
Uniqueness
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H11NO2S |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-1,4-benzothiazin-2-one |
InChI |
InChI=1S/C16H11NO2S/c18-14(11-6-2-1-3-7-11)10-13-16(19)20-15-9-5-4-8-12(15)17-13/h1-10,18H/b14-10- |
InChI Key |
ZJPWNBDESIKKJZ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3SC2=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3SC2=O)O |
Origin of Product |
United States |
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